Cas no 35367-31-8 (Penfluoron)
Penfluoron Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-Difluorobenzoyl)-3-(4-trifluoro-methylphenyl)urea
- Penfluron
- 2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide
- 1-(2,6-difluorobenzoyl)-3-(α,α,α-trifluoro-p-tolyl)urea
- 2,6-difluoro-N-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]benzamide
- 2,6-difluoro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide
- Caswell No. 647C
- N-(2,6-Difluorobenzoyl)-N'-(4-trifluoromethylphenyl)urea
- PH 60-44
- Super diflubenzuron
- TH 6044
- AI 3-63223
- Q27283715
- 2,6-Difluoro-N-(((4-(trifluoromethyl)phenyl)amino)carbonyl)benzamide
- NS00015483
- 1-(2,6-Difluorobenzoyl)-3-(4-trifluoromethylphenyl)urea
- CHEMBL2229533
- DTXSID8042262
- JTHMHWAHAKLCKT-UHFFFAOYSA-N
- EPA Pesticide Chemical Code 124001
- M9940344YH
- Benzamide, 2,6-difluoro-N-(((4-(trifluoromethyl)phenyl)amino)carbonyl)-
- SCHEMBL117735
- UNII-M9940344YH
- 2,6-difluoro-N-(4-(trifluoromethyl)phenylcarbamoyl)benzamide
- AI3-63223
- AKOS015903476
- 1-(2,6-DIFLUOROBENZOYL)-3-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-P-TOLYL)UREA
- 35367-31-8
- PENFLUORON
- Penfluoron
-
- MDL: MFCD00277854
- Inchi: 1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24)
- InChI Key: JTHMHWAHAKLCKT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(NC(C1C(=CC=CC=1F)F)=O)=O)(F)F
Computed Properties
- Exact Mass: 344.05800
- Monoisotopic Mass: 344.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Density: 1.479±0.06 g/cm3 (20 ºC 760 Torr),
- Refractive Index: 1.549
- Solubility: Insuluble (8.6E-4 g/L) (25 ºC),
- PSA: 58.20000
- LogP: 4.40940
Penfluoron Customs Data
- HS CODE:2924299033
- Customs Data:
China Customs Code:
2924299033Overview:
2924299033 Heptanoyl oxalamide\Cyclopropamide\Cyclopropamide\Fipronil et al [including Fipronil\Hexaflumuron \Flutolanil \nifluridide \Fluoperamide].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2924299033 2,6-difluoro-n-((4-(trifluoromethyl)phenyl)carbamoyl)benzamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Penfluoron Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023034-100mg |
Penfluoron |
35367-31-8 | 100mg |
¥1735 | 2024-05-24 | ||
| TRC | P220240-1mg |
Penfluoron |
35367-31-8 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | P220240-10mg |
Penfluoron |
35367-31-8 | 10mg |
$1499.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61580-100mg |
Penfluron |
35367-31-8 | 100mg |
¥1738.0 | 2021-09-08 | ||
| A2B Chem LLC | AF59212-100mg |
PENFLUORON |
35367-31-8 | 100mg |
$348.00 | 2024-04-20 |
Penfluoron Suppliers
Penfluoron Related Literature
-
Hongyu Wang,Yunquan Man,Kaiye Wang,Xiuyan Wan,Lili Tong,Na Li,Bo Tang Chem. Commun. 2018 54 10989
Additional information on Penfluoron
Penfluoron (CAS No. 35367-31-8): A Comprehensive Overview of Its Applications and Recent Research Findings
Penfluoron, identified by the chemical compound code CAS No. 35367-31-8, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique chemical properties. This introduction aims to provide an in-depth exploration of Penfluoron, focusing on its structural characteristics, potential applications, and the latest research findings that highlight its significance in modern chemistry and biology.
The molecular structure of Penfluoron is characterized by the presence of fluorine atoms, which are known for their ability to enhance the metabolic stability and bioavailability of compounds. This feature makes Penfluoron a valuable candidate for drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs) where fluorine substitution can lead to improved pharmacokinetic profiles. The compound’s chemical formula and bonding patterns contribute to its versatility, allowing it to be incorporated into various molecular frameworks.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced binding affinity and resistance to enzymatic degradation. Penfluoron, with its fluorine-rich structure, aligns well with this trend. Studies have demonstrated that incorporating fluorine atoms into drug molecules can lead to increased potency and reduced side effects. This has prompted researchers to explore Penfluoron as a building block for novel therapeutic agents targeting various diseases.
One of the most promising applications of Penfluoron is in the development of antiviral medications. The compound’s ability to interfere with viral replication mechanisms has been a subject of extensive research. Recent studies have shown that derivatives of Penfluoron exhibit inhibitory effects against several viruses, including influenza and HIV. These findings are particularly significant in light of the ongoing global health challenges posed by emerging infectious diseases.
Another area where Penfluoron shows great potential is in materials science. Fluorinated compounds are widely used in the production of advanced materials such as polymers, coatings, and electronics due to their exceptional thermal stability and chemical resistance. Penfluoron’s unique properties make it an attractive candidate for developing next-generation materials with enhanced performance characteristics. For instance, researchers have been exploring its use in creating high-performance polymers that can withstand extreme temperatures and corrosive environments.
The synthesis of Penfluoron involves complex organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it more feasible to produce Penfluoron on an industrial scale. This progress has opened up new avenues for its application in various industries, including pharmaceuticals, agriculture, and manufacturing.
Environmental considerations have also played a crucial role in the development of Penfluoron-based products. Efforts have been made to design synthetic routes that minimize waste generation and reduce environmental impact. Green chemistry principles have been integrated into the production process, ensuring that Penfluoron is synthesized sustainably without compromising its efficacy or safety.
The regulatory landscape for Penfluoron is another important aspect that influences its adoption in different sectors. Regulatory agencies have established guidelines for the safe handling and use of fluorinated compounds, ensuring that they meet stringent safety standards. Compliance with these regulations is essential for manufacturers and researchers working with Penfluoron, particularly when it comes to pharmaceutical applications where patient safety is paramount.
In conclusion, Penfluoron (CAS No. 35367-31-8) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it an invaluable asset in drug development, materials science, and environmental technology. The latest research findings continue to underscore its importance as a versatile building block for innovative solutions in modern chemistry and biology.
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